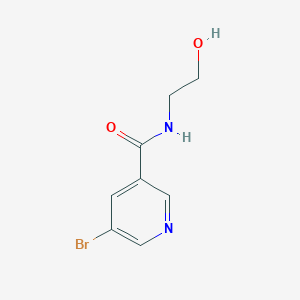
1-(1,3-Benzoxazol-7-yl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(1,3-Benzoxazol-7-yl)-1-ethanone, while not directly studied in the provided papers, is related to various heterocyclic compounds that have been synthesized and characterized. These compounds share structural similarities, such as the presence of a benzoxazole moiety and an ethanone group, which are key features in the study of such organic molecules. The research on these compounds provides insights into their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of heterocyclic compounds with benzoxazole and ethanone components involves various strategies. For instance, the synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone was achieved by reacting 4-acetyl-3-(4-substitutedphenylamino)-isoxazole-5(2H)-one with a 2-chlorobenzo[d]oxazole group in the presence of triethylamine (TEA) under reflux conditions in ethanol . Similarly, the synthesis of related compounds often employs microwave-assisted methods, which are considered eco-friendly and efficient, as demonstrated in the synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone .
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using various spectroscopic techniques and X-ray crystallography. For example, the benzo[d]thiazole derivative was characterized by FT-IR, NMR, UV–Vis spectroscopies, and single-crystal X-ray diffraction methods . The geometry of the compounds is often optimized using density functional theory (DFT) calculations, which provide a theoretical model that is consistent with the experimental data .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from molecular electrostatic potential (MEP) analysis and frontier molecular orbital studies. These analyses reveal the regions of the molecule that are likely to participate in chemical reactions. For instance, the MEP analysis of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone indicated that the negative charge is localized over the carbonyl group, making it a reactive site .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The thermal behavior can be studied using thermogravimetric analysis (TG/DTA), as seen in the benzo[d]thiazole derivative . The electronic properties, such as HOMO and LUMO energies, are indicative of the electronic transitions and can be calculated using TD-DFT calculations . Additionally, the noncovalent interactions, which are crucial for the stability and self-assembly of the molecules, can be quantified using Hirshfeld surface analysis .
Safety and Hazards
This compound is associated with certain hazards. The safety information pictograms indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(1,3-benzoxazol-7-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)7-3-2-4-8-9(7)12-5-10-8/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSSJALSRCHLPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzoxazol-7-yl)-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)
![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)




![[1-(2-Phenylethyl)piperidin-3-yl]methanol](/img/structure/B1290609.png)
![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)

